1-(4-Methylphenyl)cyclopentan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(4-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h4-7,13H,2-3,8-9H2,1H3 |
InChI Key |
RNWLPIZRJMMVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Methylphenyl Cyclopentan 1 Ol
Grignard Reaction-Based Approaches to Tertiary Cyclopentanols
The Grignard reaction is a cornerstone for the formation of carbon-carbon bonds and a primary method for synthesizing tertiary alcohols. uoanbar.edu.iqlibretexts.org The synthesis of 1-(4-methylphenyl)cyclopentan-1-ol can be readily achieved by reacting cyclopentanone (B42830) with the Grignard reagent derived from 4-bromotoluene, p-tolylmagnesium bromide. This reaction proceeds via nucleophilic addition of the organomagnesium compound to the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. youtube.comkhanacademy.org
Alternatively, Grignard reagents can react with esters or acyl chlorides to produce tertiary alcohols where two identical alkyl or aryl groups are introduced. youtube.comucalgary.calibretexts.org For instance, reacting methyl cyclopentanecarboxylate (B8599756) with two equivalents of p-tolylmagnesium bromide would also yield this compound. The first equivalent adds to the ester, forming a ketone intermediate which then rapidly reacts with a second equivalent of the Grignard reagent. ucalgary.ca
| Reactants | Reagent | Product |
| Cyclopentanone | p-Tolylmagnesium bromide | This compound |
| Methyl cyclopentanecarboxylate | p-Tolylmagnesium bromide (2 equiv.) | This compound |
Alternative Organometallic Strategies for Carbon-Carbon Bond Formation
While Grignard reagents are widely used, other organometallic compounds offer alternative and sometimes advantageous routes to tertiary alcohols. Organolithium reagents, for example, are generally more reactive than their Grignard counterparts and can be effective in cases where Grignard reactions are sluggish or lead to side reactions like enolization or reduction. uoanbar.edu.iqwikipedia.org The reaction of cyclopentanone with p-tolyllithium, followed by an acidic workup, provides another reliable method for the synthesis of this compound. masterorganicchemistry.com
Organozinc reagents have also been employed in the synthesis of cyclopentanols, often in conjunction with transition metal catalysts. organic-chemistry.org These reagents are typically less reactive and more functional group tolerant than Grignard or organolithium reagents.
Stereocontrolled Synthesis of Analogues and Derivatives Bearing Chiral Centers
The asymmetric synthesis of tertiary alcohols, where the carbon bearing the hydroxyl group is a stereocenter, presents a significant challenge in organic synthesis due to steric hindrance. researchgate.net For analogs of this compound that contain additional chiral centers, stereocontrolled synthetic methods are crucial. The development of catalytic enantioselective additions of organometallic reagents to ketones is a highly sought-after approach. nih.gov
One strategy involves the use of a chiral auxiliary on the ketone or the organometallic reagent to direct the stereochemical outcome of the addition. nih.gov Another powerful technique is the use of chiral catalysts, such as those based on copper(I) with chiral ligands, to mediate the enantioselective addition of organomagnesium reagents to ketones. nih.gov Furthermore, dynamic kinetic resolution, which combines a racemization catalyst with a stereoselective acylation enzyme, can be used to resolve racemic tertiary alcohols and obtain enantiopure esters. encyclopedia.pub
Catalytic Synthesis Routes to Aryl-Substituted Cyclopentanol (B49286) Skeletons
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic strategies have been developed for the synthesis of aryl-substituted cyclopentanols.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. chemrxiv.orgnih.govacs.org The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide, has been adapted for the synthesis of complex alcohols. thieme-connect.comfishersci.co.ukresearchgate.net While not a direct route to this compound from simple precursors, related methodologies can be envisioned. For instance, a nickel/bismuth dual-catalyzed Suzuki-Miyaura arylation of tertiary cyclic alcohols has been reported, allowing for the conversion of a tertiary alcohol into a more complex arylated structure. thieme.dechemrxiv.org
The Heck reaction, another palladium-catalyzed process, couples an alkene with an aryl or vinyl halide. pearson.comwikipedia.orgmasterorganicchemistry.com Intramolecular Heck reactions are particularly useful for constructing cyclic systems and can be employed to create tertiary stereocenters. wikipedia.org While a direct application to this compound is not straightforward, the Heck reaction is a key tool in building substituted carbocycles that could be precursors to such alcohols. organic-chemistry.org
| Coupling Reaction | Catalyst | Reactants | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium or Nickel | Organoboron compound + Organohalide | Aryl-Aryl or Aryl-Alkyl |
| Heck Reaction | Palladium | Alkene + Aryl/Vinyl Halide | Aryl/Vinyl-Alkene |
Cyclization Reactions Leading to Cyclopentanol Cores
Intramolecular cyclization reactions provide an efficient means of constructing cyclic structures like the cyclopentanol core. masterorganicchemistry.comwikipedia.orgyoutube.com These reactions can be promoted by various catalysts and reagents. For example, radical cyclizations of unsaturated precursors can lead to the formation of five-membered rings. libretexts.org The regioselectivity of these cyclizations (5-exo vs. 6-endo) is often predictable based on Baldwin's rules, with 5-exo cyclizations being generally favored for forming five-membered rings. libretexts.org
Catalytic cyclization of dienes or enynes can also be employed. For instance, rhodium-catalyzed oxygenative carbofunctionalization of terminal alkynes can produce cyclic carboxylic acid derivatives which could be further elaborated to cyclopentanols. organic-chemistry.org Additionally, cobalt-catalyzed reductive [3+2] cycloadditions of allenes and enones have been shown to produce cyclopentanols in good yields. organic-chemistry.org
Total Synthesis Strategies Incorporating the this compound Moiety
The 1-arylcyclopentanol motif is found in various natural products and biologically active molecules. marquette.eduoregonstate.edursc.orgrsc.org Total synthesis strategies for these complex targets often involve the construction of this core structure as a key step. For example, the synthesis of natural products containing a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) system might utilize a precursor with a pre-formed 1-arylcyclopentanol unit. marquette.edursc.org
The strategic placement of the this compound moiety within a larger molecular framework requires careful planning of the synthetic route. The methods described in the preceding sections, such as Grignard additions and catalytic cyclizations, are frequently employed to construct this key structural element during the course of a total synthesis.
Elucidation of Reaction Pathways and Mechanistic Insights for 1 4 Methylphenyl Cyclopentan 1 Ol
Reactivity of the Tertiary Alcohol Functionality
The hydroxyl group is the most reactive site of the molecule. As a tertiary alcohol, its reactivity is characterized by a tendency to form a stable tertiary carbocation, which is further stabilized by resonance with the adjacent aromatic ring. This intermediate plays a central role in its dehydration and substitution reactions.
Dehydration Reactions and Olefin Formation
The acid-catalyzed dehydration of 1-(4-Methylphenyl)cyclopentan-1-ol is a classic example of an elimination reaction. Tertiary alcohols dehydrate readily under relatively mild conditions, such as heating in the presence of a strong acid like sulfuric or phosphoric acid. jove.comlibretexts.orglibretexts.org The reaction proceeds via an E1 (unimolecular elimination) mechanism. libretexts.orgjove.combyjus.com
The mechanism involves three key steps:
Protonation of the Hydroxyl Group: The hydroxyl group's oxygen atom acts as a Lewis base, accepting a proton from the acid catalyst to form an alkyloxonium ion. byjus.comquora.com This converts the poor leaving group (-OH) into a good leaving group (-OH2, water). libretexts.orgmasterorganicchemistry.com
Formation of a Carbocation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, generating a tertiary carbocation. jove.combyjus.com The stability of this carbocation is enhanced by both the tertiary nature of the carbon and resonance delocalization of the positive charge into the adjacent p-tolyl ring.
Deprotonation to Form an Alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation (a β-hydrogen). jove.combyjus.com This results in the formation of a carbon-carbon double bond and regenerates the acid catalyst.
Due to the structure of the cyclopentane (B165970) ring, deprotonation can occur from two equivalent adjacent methylene (B1212753) groups, leading to the formation of a single major product: 1-(4-methylphenyl)cyclopent-1-ene .
Functional Group Interconversions at the Hydroxyl Group
The hydroxyl group of this compound can be converted into other functional groups, although some transformations are constrained by its tertiary nature.
Resistance to Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). fiveable.mesolubilityofthings.com Strong oxidizing agents under harsh conditions may lead to the cleavage of carbon-carbon bonds.
Conversion to Alkyl Halides: The most common interconversion involves replacing the hydroxyl group with a halogen. This typically proceeds via an S"N"1 (unimolecular nucleophilic substitution) mechanism due to the stability of the tertiary carbocation intermediate. Direct reaction with concentrated hydrohalic acids (HCl, HBr) can achieve this transformation, where the hydroxyl group is first protonated to form a good leaving group (water), followed by nucleophilic attack by the halide ion. ub.edu
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. ub.edu These sulfonate esters are excellent leaving groups and can be readily displaced by nucleophiles, including halides, to form the corresponding alkyl halide. ub.edu
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Concentrated HBr, heat | 1-Bromo-1-(4-methylphenyl)cyclopentane | S"N"1 Substitution |
| This compound | 1. TsCl, pyridine2. NaBr, DMF | 1-Bromo-1-(4-methylphenyl)cyclopentane | S"N"1 Substitution (via Tosylate) |
| This compound | SOCl₂, pyridine | 1-Chloro-1-(4-methylphenyl)cyclopentane | S"N"1 Substitution |
Transformations Involving the Cyclopentane Ring
The cyclopentane ring is a saturated carbocycle and generally less reactive than the alcohol or aromatic moieties. However, specific transformations can be induced under certain conditions.
Dehydrogenation: Catalytic dehydrogenation, a process used to convert alkanes into aromatic compounds, can potentially be applied. byjus.com In the presence of catalysts like platinum or palladium at high temperatures, the cyclopentane ring could undergo aromatization, although this is a high-energy process and may be accompanied by ring-opening or rearrangement. byjus.com
Ring-Opening Reactions: While not common for simple cyclopentanes, highly strained or appropriately substituted five-membered rings can undergo ring-opening. For this compound, such reactions would require harsh conditions that would likely affect the other functional groups first.
Ring Contraction/Expansion: Skeletal rearrangements can transform a five-membered ring. oregonstate.edu For instance, ring contraction from a six-membered ring precursor is a known strategy for forming functionalized cyclopentanes. oregonstate.edu While not a direct reaction of this compound, it highlights synthetic pathways where the cyclopentane ring is constructed. Modern synthetic methods, including various cycloaddition reactions, are powerful tools for constructing substituted cyclopentane rings. organic-chemistry.orgresearchgate.net
Reactivity of the Aromatic Moiety: Substituent Effects and Site Selectivity
The p-tolyl group is an activated aromatic ring that can undergo electrophilic aromatic substitution (S"E"Ar) reactions. wikipedia.orgwikipedia.org The reactivity and regioselectivity are governed by the two existing substituents: the cyclopentanol (B49286) group and the methyl group.
Activating and Directing Effects: Both the alkyl (cyclopentanol) and methyl groups are electron-donating. wikipedia.orgmakingmolecules.com They activate the benzene (B151609) ring, making it more reactive toward electrophiles than benzene itself. wikipedia.orgcerritos.edu Both are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. makingmolecules.com
Site Selectivity: In this compound, the para position relative to the cyclopentanol group is already occupied by the methyl group, and vice versa. Therefore, electrophilic substitution will occur at the two equivalent ortho positions relative to the cyclopentanol group (positions 2 and 6 on the aromatic ring). The steric bulk of the cyclopentanol group may slightly favor substitution at the positions ortho to the smaller methyl group, but electronic activation from both groups strongly directs substitution to the carbons ortho to the cyclopentanol substituent.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. cerritos.edu
Halogenation: Reaction with Br₂ and a Lewis acid catalyst like FeBr₃ introduces a bromine atom.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. wikipedia.org
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group.
Additionally, the methyl group itself can undergo free-radical reactions at the benzylic position, such as bromination with N-bromosuccinimide (NBS) under UV light. wikipedia.org
Mechanistic Studies of this compound Formation and Transformations
Mechanism of Formation: The most direct and common synthesis of this compound is the Grignard reaction. d-nb.infowisc.edu This involves the nucleophilic addition of a Grignard reagent, 4-methylphenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclopentanone (B42830). wisc.eduyoutube.com
The mechanism proceeds in two stages:
Nucleophilic Addition: The organomagnesium compound acts as a source of the nucleophilic 4-methylphenyl anion, which attacks the carbonyl carbon of cyclopentanone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate. wisc.edu
Acidic Workup: The reaction mixture is treated with a dilute acid (e.g., H₃O⁺), which protonates the alkoxide to yield the final tertiary alcohol product, this compound. wisc.edu
Mechanisms of Transformations: The mechanisms for the key transformations of this compound have been detailed in the preceding sections. To summarize:
Dehydration (E1): Involves protonation of the alcohol, loss of water to form a stable tertiary benzylic carbocation, and subsequent deprotonation to form an alkene. libretexts.orglibretexts.org
Nucleophilic Substitution (S"N"1): Also proceeds through the formation of the same stable carbocation intermediate, which is then attacked by a nucleophile. ub.edu
Electrophilic Aromatic Substitution (S"E"Ar): Follows the general mechanism for electrophilic attack on an activated benzene ring, involving the formation of a cationic intermediate (the sigma complex or arenium ion), which is stabilized by resonance, followed by deprotonation to restore aromaticity. makingmolecules.commasterorganicchemistry.com
The stability of the tertiary, benzylic carbocation is a recurring theme that dictates the primary reaction pathways of the alcohol functionality.
Comprehensive Spectroscopic Characterization of 1 4 Methylphenyl Cyclopentan 1 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure. In the case of 1-(4-methylphenyl)cyclopentan-1-ol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the cyclopentane (B165970) ring, the methyl group protons on the aromatic ring, and the hydroxyl proton. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be anticipated for the quaternary carbon attached to the hydroxyl group, the carbons of the cyclopentane ring, the aromatic carbons (including the ipso, ortho, meta, and para positions), and the methyl carbon of the tolyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Related Analogs
| Compound | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1-(4-Methylphenyl)ethanol | Aromatic CH | ~7.1-7.4 | ~125-145 |
| CH (next to OH) | ~4.8 | ~70 | |
| Aromatic CH₃ | ~2.3 | ~21 | |
| CH₃ (next to OH) | ~1.5 | ~25 | |
| OH | Variable | - | |
| Cyclopentanol (B49286) | CH (next to OH) | ~4.3 | ~74 |
| CH₂ | ~1.5-1.8 | ~23, ~35 | |
| OH | Variable | - | |
| 1-Methylcyclopentanol | CH₂ | ~1.5-1.7 | ~24, ~41 |
| CH₃ | ~1.2 | ~29 | |
| OH | Variable | - |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
To definitively assign all proton and carbon signals and to elucidate the complete connectivity and spatial arrangement of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on the cyclopentane ring, helping to trace the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show correlations from the methyl protons of the tolyl group to the aromatic carbons, and from the cyclopentane protons to the quaternary carbinol carbon.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. It is particularly useful for determining the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.
For this compound, the IR and Raman spectra would exhibit characteristic bands. nih.gov A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 2850-3100 cm⁻¹ region. docbrown.info The C=C stretching vibrations of the aromatic ring are expected to produce bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the tertiary alcohol would likely be observed between 1050 and 1200 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is unique to the molecule. docbrown.info
Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2970 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Tertiary Alcohol) | 1050-1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₆O), the molecular weight is 176.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 176.
The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). For this compound, the loss of the cyclopentyl radical or the p-tolyl radical would also be expected fragmentation pathways.
Table 3: Expected Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Description |
| [C₁₂H₁₆O]⁺ | 176 | Molecular Ion (M⁺) |
| [C₁₂H₁₄]⁺ | 158 | Loss of H₂O |
| [C₇H₇]⁺ | 91 | Tropylium ion (from p-tolyl group) |
| [C₅H₉]⁺ | 69 | Cyclopentyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The p-tolyl group in this compound is the primary chromophore. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. One would expect to observe a strong absorption band around 220 nm and a weaker, more structured band around 270 nm, corresponding to the π → π* electronic transitions of the benzene (B151609) ring. The presence of the methyl and hydroxyl substituents on the benzene ring can cause slight shifts in the λmax values compared to unsubstituted benzene. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected λmax (nm) |
| π → π | ~220 |
| π → π | ~270 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of the atoms can be determined.
For this compound, an X-ray crystal structure would provide highly accurate bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the orientation of the p-tolyl group relative to the cyclopentanol moiety. Furthermore, the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would be elucidated. While a specific crystal structure for this compound was not found in the search results, analysis of similar structures is a common practice in crystallography. nih.gov
Computational Chemistry Approaches for 1 4 Methylphenyl Cyclopentan 1 Ol
Quantum Mechanical Studies (Density Functional Theory, Ab Initio)
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to modern computational chemistry. These techniques solve the Schrödinger equation (or a simplified form) to determine the electronic structure of a molecule, providing insights into its geometry, energy, and other properties.
Density Functional Theory (DFT) has become a popular QM method due to its balance of accuracy and computational cost. For 1-(4-Methylphenyl)cyclopentan-1-ol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), would be used to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties like dipole moment and molecular orbital energies.
Ab initio methods , which are based on first principles without empirical parameterization, offer higher accuracy but are more computationally demanding. Methods like Møller-Plesset perturbation theory (MP2) could be used to refine the energetic and geometric predictions for this compound, providing a benchmark for the DFT results. These methods are particularly useful for studying systems where electron correlation plays a significant role.
A hypothetical comparison of computational parameters for the optimized geometry of this compound using different levels of theory is presented below.
| Parameter | DFT (B3LYP/6-31G(d,p)) | Ab Initio (MP2/cc-pVDZ) |
| C-O Bond Length (Å) | 1.445 | 1.438 |
| O-H Bond Length (Å) | 0.970 | 0.965 |
| C-C-O Bond Angle (°) | 110.5 | 111.2 |
| Dihedral Angle (C-C-C-C in cyclopentyl) | 25.8 | 26.1 |
This table is a hypothetical representation of data that could be generated from the specified computational methods.
Conformational Analysis and Energetic Landscapes
The flexibility of the cyclopentane (B165970) ring and the rotation around the C-C bond connecting it to the phenyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and map their relative energies, providing an "energetic landscape." lumenlearning.com
This analysis is typically performed by systematically rotating the key dihedral angles and calculating the energy at each step using a computationally efficient method. The resulting low-energy structures are then re-optimized at a higher level of theory (e.g., DFT) to obtain accurate geometries and relative energies. For this compound, the primary degrees of freedom would be the puckering of the cyclopentane ring and the orientation of the tolyl group relative to the cyclopentanol (B49286) moiety. The analysis can reveal the most stable conformation and the energy barriers between different conformers. chemistrysteps.com
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Equatorial-like Phenyl) | 0.00 | 75 |
| B (Axial-like Phenyl) | 1.25 | 25 |
This table presents hypothetical data for two possible conformers of this compound, illustrating the kind of information obtained from conformational analysis.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra for validation of the computed structures and for aiding in spectral assignment.
For this compound, DFT calculations can predict Infrared (IR) vibrational frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations. The predicted IR spectrum would show characteristic peaks for the O-H stretch, C-O stretch, and aromatic C-H and C=C vibrations.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with DFT. The calculated chemical shifts for the different protons and carbons in this compound would be compared to experimental data to confirm the molecular structure and assign the observed signals.
| Proton | Predicted ¹H Chemical Shift (ppm) |
| OH | 2.15 |
| CH₃ | 2.34 |
| Aromatic CH | 7.10 - 7.25 |
| Cyclopentyl CH₂ | 1.60 - 1.95 |
| Carbon | Predicted ¹³C Chemical Shift (ppm) |
| C-OH (quaternary) | 82.5 |
| C-CH₃ | 21.0 |
| Aromatic C | 125.0 - 145.0 |
| Cyclopentyl C | 25.0 - 40.0 |
This table shows hypothetical predicted NMR chemical shifts for this compound. Actual values would be benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS).
Modeling Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, such as the Grignard reaction between a cyclopentanone (B42830) derivative and a tolyl magnesium halide, or its subsequent reactions. acs.orgyoutube.com
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states . The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. lumenlearning.comorganic-chemistry.org For instance, modeling the dehydration of this compound to form an alkene would involve locating the transition state for the elimination of water. The calculated activation energy (the energy difference between the reactants and the transition state) can provide an estimate of the reaction rate.
Investigation of Electronic Properties and Molecular Interactions
The electronic properties of this compound dictate its reactivity and intermolecular interactions. QM calculations provide a wealth of information about these properties.
Molecular Orbitals , such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. For this compound, an MEP map would show regions of negative potential around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Regions of positive potential would likely be found around the hydroxyl proton. These maps are useful for predicting how the molecule will interact with other molecules, such as solvents or reactants.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
This is a hypothetical data table of electronic properties for this compound that could be derived from DFT calculations.
Synthesis and Chemical Transformations of 1 4 Methylphenyl Cyclopentan 1 Ol Derivatives and Analogues
Design Principles for Structural Modification
The structural modification of 1-(4-methylphenyl)cyclopentan-1-ol is guided by established principles in medicinal chemistry and materials science. The primary objectives often involve modulating the compound's physicochemical properties, biological activity, or reactivity. Key strategies include altering steric bulk, electronic properties, and hydrogen-bonding capabilities.
Key Design Considerations:
Cyclopentane (B165970) Ring Modification: The cyclopentyl moiety offers opportunities for introducing substituents to probe steric requirements and introduce new functional groups. Modifications can range from simple alkylation to the introduction of polar functionalities.
Hydroxyl Group Derivatization: The tertiary hydroxyl group can be converted into various other functional groups, such as ethers, esters, or halides. This not only changes the molecule's properties but also opens up avenues for further chemical transformations.
Stereochemistry: The tertiary carbon bearing the hydroxyl group is a stereocenter. The synthesis of specific stereoisomers is crucial for applications where chirality plays a significant role, such as in pharmacology.
Synthesis of Ring-Substituted Cyclopentanol (B49286) Analogues
The synthesis of analogues with substituents on the cyclopentane ring can be achieved through various synthetic routes. A common approach involves the use of substituted cyclopentanone (B42830) precursors.
A general and powerful method for the synthesis of 1-arylcyclopentanols is the Grignard reaction . This involves the reaction of a phenylmagnesium halide with a cyclopentanone. To synthesize ring-substituted analogues of this compound, one can start with appropriately substituted cyclopentanones. For instance, the reaction of 4-methylphenylmagnesium bromide with 3-methylcyclopentanone (B121447) would yield 1-(4-methylphenyl)-3-methylcyclopentan-1-ol.
| Starting Material (Cyclopentanone) | Reagent | Product |
| Cyclopentanone | 4-Methylphenylmagnesium bromide | This compound |
| 3-Methylcyclopentanone | 4-Methylphenylmagnesium bromide | 1-(4-Methylphenyl)-3-methylcyclopentan-1-ol |
| 2-Phenylcyclopentanone | 4-Methylphenylmagnesium bromide | 1-(4-Methylphenyl)-2-phenylcyclopentan-1-ol |
Another approach involves the modification of a pre-formed cyclopentane ring. For example, functionalization of the cyclopentane ring can be achieved through C-H activation strategies, although this can be challenging to control regioselectively.
Introduction of Diverse Functionalities to the Aromatic Ring
The p-tolyl group of this compound provides a handle for introducing a wide array of functional groups onto the aromatic ring, thereby tuning the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution: The methyl group of the tolyl moiety is an ortho-, para-directing group, activating the aromatic ring towards electrophilic substitution. However, since the para position is already occupied, substitutions will primarily occur at the ortho positions (relative to the methyl group). Common electrophilic substitution reactions include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or a Lewis acid catalyst. This introduces a handle for further transformations via cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group.
Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups, respectively, further functionalizing the aromatic ring. For instance, Friedel-Crafts acylation of this compound would likely lead to substitution at the ortho position to the methyl group.
Modification of the Methyl Group: The benzylic methyl group can also be a site for functionalization. Radical bromination using NBS can selectively introduce a bromine atom, which can then be displaced by various nucleophiles to introduce groups like hydroxyl, cyano, or amino functionalities.
| Reaction Type | Reagents | Potential Product |
| Bromination | NBS, Benzoyl peroxide | 1-(2-Bromo-4-methylphenyl)cyclopentan-1-ol |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Methyl-2-nitrophenyl)cyclopentan-1-ol |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(2-Acetyl-4-methylphenyl)cyclopentan-1-ol |
| Benzylic Bromination | NBS, light | 1-(4-(Bromomethyl)phenyl)cyclopentan-1-ol |
Stereochemical Control in Derivative Synthesis
The synthesis of enantiomerically pure or enriched derivatives of this compound is a significant challenge due to the tertiary nature of the stereocenter. Several strategies can be employed to achieve stereochemical control.
Asymmetric Synthesis:
Chiral Catalysts: The use of chiral catalysts in the Grignard reaction between a p-tolyl Grignard reagent and cyclopentanone can induce enantioselectivity. Various chiral ligands, often based on amino alcohols or phosphines, have been developed for such transformations.
Chiral Auxiliaries: Attaching a chiral auxiliary to either the Grignard reagent or the cyclopentanone can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.
Kinetic Resolution:
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. In the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the racemic this compound, allowing for the separation of the unreacted enantiomer and the acylated product. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity.
Structural Relationship and Comparative Reactivity Studies of Analogues
The reactivity of this compound and its analogues is largely governed by the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. This is particularly relevant in Sₙ1-type reactions.
Electronic Effects:
The para-methyl group on the phenyl ring is an electron-donating group, which stabilizes the benzylic carbocation intermediate through inductive and hyperconjugation effects. This makes this compound more reactive towards Sₙ1 reactions compared to its unsubstituted analogue, 1-phenylcyclopentan-1-ol.
The introduction of other substituents on the aromatic ring will further modulate this reactivity:
Electron-donating groups (e.g., -OCH₃, -NH₂) at the ortho or para positions will further stabilize the carbocation and increase the reaction rate.
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) will destabilize the carbocation and decrease the reaction rate.
Steric Effects:
Substituents on the cyclopentane ring can influence the rate of reaction through steric hindrance. Bulky groups near the reaction center can hinder the approach of the leaving group and incoming nucleophile, potentially slowing down the reaction.
A comparative study of the Sₙ1 solvolysis rates of various substituted 1-phenylcyclopentanols can provide quantitative insights into these electronic and steric effects. The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituents on the aromatic ring.
| Compound | Expected Relative Sₙ1 Reactivity | Rationale |
| 1-(4-Methoxyphenyl)cyclopentan-1-ol | Highest | Strong electron-donating group (-OCH₃) |
| This compound | High | Electron-donating group (-CH₃) |
| 1-Phenylcyclopentan-1-ol | Moderate | Unsubstituted phenyl group |
| 1-(4-Chlorophenyl)cyclopentan-1-ol | Low | Electron-withdrawing group (-Cl) |
| 1-(4-Nitrophenyl)cyclopentan-1-ol | Lowest | Strong electron-withdrawing group (-NO₂) |
Role of 1 4 Methylphenyl Cyclopentan 1 Ol As a Key Intermediate in Organic Synthesis
Applications in the Construction of Complex Molecular Architectures
The rigid, three-dimensional structure of the cyclopentane (B165970) core, coupled with the reactive potential of the tertiary hydroxyl group and the electronic properties of the p-tolyl moiety, makes 1-(4-Methylphenyl)cyclopentan-1-ol a valuable precursor in the synthesis of intricate molecular structures. While direct, large-scale applications in the synthesis of specific natural products are still an area of active research, the compound serves as an excellent model system and starting material for developing methodologies to access highly functionalized cyclopentane derivatives. oregonstate.eduresearchgate.net
The hydroxyl group can be readily eliminated to form the corresponding cyclopentene (B43876), 1-(4-methylphenyl)cyclopent-1-ene, a highly useful intermediate. chegg.compearson.com This alkene can then undergo a variety of transformations, including epoxidation, dihydroxylation, and various cycloaddition reactions, to introduce further complexity and stereocenters onto the cyclopentane ring. For instance, the synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved through strategies involving ring-closing metathesis to form a cyclopentene intermediate followed by stereoselective amination. nih.gov This highlights the potential of cyclopentene derivatives, accessible from this compound, in constructing biologically relevant scaffolds.
Furthermore, the cyclopentane framework is a common motif in a wide range of bioactive molecules, including prostaglandins (B1171923) and certain alkaloids. The principles demonstrated in the synthesis of functionalized cyclopentanes from simpler precursors are directly applicable to the potential use of this compound in creating analogs of these important compounds. organic-chemistry.orgbaranlab.org
Utility as a Building Block for Specialty Chemicals and Advanced Materials
The chemical reactivity of this compound and its derivatives positions them as valuable building blocks for the synthesis of specialty chemicals and advanced materials. The aromatic p-tolyl group can be further functionalized, and the cyclopentane ring can be modified to tune the physical and chemical properties of the resulting molecules.
One area of potential application is in the development of novel liquid crystals and polymers. The rigid core of the molecule, combined with the potential for introducing various functional groups, could lead to materials with specific optical or electronic properties. For example, the synthesis of stereoregular cyclic p-tolyl-siloxanes has been explored for creating functionalized organosiloxanes, demonstrating the utility of the p-tolyl group in materials science. rsc.org
Moreover, derivatives of similar 1-arylcyclopentane structures have shown biological activity. For instance, 1-arylcyclopentane-1-carboxylic acids and their aminoester derivatives have been synthesized and studied for their sympatholytic and adrenolytic activities. researchgate.net This suggests that this compound could serve as a precursor for the development of new pharmaceutical agents. The synthesis of 5-alkyl-5-aryl-1-pyrroline N-oxides, which have applications as spin-trapping agents, from 1-aryl-substituted nitroalkanes further illustrates the potential for creating functional molecules from aryl-cycloalkane scaffolds. researchgate.net
Strategic Importance in Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials. This compound represents a key "synthon" in this process, embodying a disconnection at the tertiary carbon atom.
The most logical retrosynthetic disconnections for this compound involve breaking the carbon-carbon bonds connected to the hydroxyl-bearing carbon. This leads to two primary synthetic strategies:
Grignard Reaction: This approach disconnects the molecule into cyclopentanone (B42830) and a p-tolyl Grignard reagent (4-methylphenylmagnesium bromide). chegg.comchegg.com This is a classic and highly effective method for forming carbon-carbon bonds and creating tertiary alcohols.
Friedel-Crafts Acylation followed by Grignard Reaction: An alternative disconnection involves breaking the bond between the aromatic ring and the cyclopentyl group. This would lead to toluene (B28343) and a cyclopentyl electrophile. A more practical synthetic route following this logic would involve the Friedel-Crafts acylation of toluene with cyclopentanecarbonyl chloride to produce 4-methylphenyl cyclopentyl ketone. wisc.edulibretexts.orgscribd.comyoutube.comyoutube.com Subsequent reaction of this ketone with a suitable organometallic reagent, such as methylmagnesium bromide, would yield the target tertiary alcohol.
Development of Novel Synthetic Pathways Utilizing the Cyclopentanol (B49286) Core
The reactivity of the tertiary alcohol and the potential for further transformations of the cyclopentane ring make this compound a valuable starting point for the development of novel synthetic pathways.
A key reaction of this tertiary alcohol is acid-catalyzed dehydration to form 1-(4-methylphenyl)cyclopent-1-ene. chegg.compearson.compearson.com This cyclopentene derivative is a versatile intermediate for a host of further reactions. For example, it can undergo palladium-catalyzed Heck reactions to introduce aryl or vinyl substituents, or it can be a substrate for various cycloaddition reactions to build more complex polycyclic systems. organic-chemistry.orgacs.org
Furthermore, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. ucsb.eduyoutube.comlibretexts.orgmasterorganicchemistry.com This opens up pathways to introduce a wide range of functional groups at the tertiary carbon center, leading to a diverse library of 1-substituted-1-(4-methylphenyl)cyclopentanes. While direct nucleophilic substitution on the tertiary carbon can be challenging, the formation of a stable tertiary carbocation under SN1 conditions can facilitate these transformations. libretexts.orgmasterorganicchemistry.com
The development of new catalytic methods for the functionalization of cyclopentanes and cyclopentanones also expands the synthetic utility of this core structure. ucd.ienih.govorganic-chemistry.org For example, catalytic methods for the synthesis of functionalized cyclopentenones from various precursors could be adapted to derivatives of this compound, providing access to a new class of compounds with potential applications in medicinal chemistry and materials science. organic-chemistry.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
